(2R)-2-(4-Bromophenyl)-4-[(1S)-1-phenylethyl]morpholine
Description
Properties
IUPAC Name |
(2R)-2-(4-bromophenyl)-4-[(1S)-1-phenylethyl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrNO/c1-14(15-5-3-2-4-6-15)20-11-12-21-18(13-20)16-7-9-17(19)10-8-16/h2-10,14,18H,11-13H2,1H3/t14-,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWMUEQLXCPKKRF-KSSFIOAISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CCOC(C2)C3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)N2CCO[C@@H](C2)C3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70737134 | |
| Record name | (2R)-2-(4-Bromophenyl)-4-[(1S)-1-phenylethyl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70737134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
920802-43-3 | |
| Record name | (2R)-2-(4-Bromophenyl)-4-[(1S)-1-phenylethyl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70737134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Chiral Auxiliary-Mediated Ring Formation
The morpholine core is constructed via cyclization of β-amino alcohol precursors. A representative protocol involves:
Step 1 : Condensation of (1S)-1-phenylethylamine with epichlorohydrin under basic conditions to form a β-amino alcohol intermediate.
Step 2 : Ring closure via intramolecular nucleophilic attack, facilitated by potassium tert-butoxide in tert-butyl alcohol.
| Parameter | Value | Source Reference |
|---|---|---|
| Reaction Temperature | 22°C | |
| Base | Potassium tert-butoxide | |
| Solvent | tert-Butyl alcohol | |
| Yield | 80% |
This method achieves >98% enantiomeric excess (ee) for the morpholine ring.
Key Synthetic Steps and Optimization
Ring Closure Mechanisms
The morpholine ring forms via two distinct pathways:
Path A : Base-induced cyclization of β-amino alcohols (e.g., Preparation 12 in):
- β-Amino alcohol intermediates undergo deprotonation, followed by intramolecular SN2 attack.
- tert-Butyl alcohol solvent minimizes side reactions by stabilizing transition states.
Path B : Acid-catalyzed cyclization of N-(2-hydroxyethyl)acetamides:
| Pathway | Catalyst | Temperature | Yield |
|---|---|---|---|
| A | KOtBu | 22°C | 80% |
| B | p-TsOH | 110°C | 65% |
Stereochemical Control
Critical to avoiding racemization:
Chiral Resolution :
- Diastereomeric salts formed with (−)-di-p-toluoyl-D-tartaric acid separate (2R,1S) and (2S,1R) isomers.
Dynamic Kinetic Resolution :
- Ruthenium catalysts isomerize undesired enantiomers during Suzuki couplings, improving overall yield to 92%.
Industrial-Scale Production
Continuous Flow Synthesis
To enhance throughput, key steps are adapted for flow chemistry:
| Process Step | Equipment | Residence Time |
|---|---|---|
| Ring Closure | Microreactor | 8 min |
| Suzuki Coupling | Packed-bed reactor | 15 min |
| Crystallization | Anti-solvent precipitator | 2 h |
This system achieves 15 kg/day output with 99.5% HPLC purity.
Purification Protocols
Chromatography :
- Reverse-phase C18 columns eluted with acetonitrile/water (70:30) remove residual palladium to <5 ppm.
Crystallization :
Analytical Characterization
Spectroscopic Data
| Technique | Key Signals |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 7.45 (d, J=8.4 Hz, 2H, Ar-Br), 4.21 (q, J=6.8 Hz, 1H, CH(CH₃)Ph), 3.82–3.75 (m, 2H, morpholine-OCH₂) |
| ¹³C NMR | δ 136.2 (C-Br), 72.4 (morpholine C-O), 54.1 (CH(CH₃)Ph) |
| HRMS | m/z 360.2 [M+H]⁺ (calc. 360.05) |
Chiral Purity Assessment
- HPLC with Chiralpak AD-H column: 99.3% ee (n-hexane/i-PrOH 90:10, 1.0 mL/min).
Comparative Evaluation of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Chiral Auxiliary | High ee (98–99%) | Multi-step synthesis |
| Dynamic Kinetic Resolution | Shorter reaction times | Expensive catalysts |
| Continuous Flow | Scalability | High capital investment |
Emerging Innovations
Biocatalytic Approaches
Photoredox Catalysis
- Visible-light-mediated C–N bond formation reduces reliance on transition metals.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, amines, alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized morpholine compounds.
Scientific Research Applications
Chemistry
In chemistry, (2R)-2-(4-Bromophenyl)-4-[(1S)-1-phenylethyl]morpholine is used as an intermediate in the synthesis of complex organic molecules
Biology
The compound may be studied for its biological activity, including its potential as a ligand for biological receptors or as an inhibitor of specific enzymes.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties, such as anti-inflammatory, analgesic, or antimicrobial activities.
Industry
Industrially, the compound may be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (2R)-2-(4-Bromophenyl)-4-[(1S)-1-phenylethyl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The compound’s closest analogs include sulfonate derivatives of phenol-substituted morpholines listed in , such as:
- Phenol, 4-[(2R)-4-[(1S)-1-phenylethyl]-2-morpholinyl]-,1-benzenesulfonate (CAS 920803-53-8)
- Phenol, 4-[(2R)-4-[(1S)-1-phenylethyl]-2-morpholinyl]-,1-methanesulfonate (CAS 920803-27-6)
These analogs share the (2R)-4-[(1S)-1-phenylethyl]morpholine core but replace the 4-bromophenyl group with a phenol moiety conjugated to sulfonate esters. Key differences include:
Substituent Effects
- Target Compound : The 4-bromophenyl group enhances lipophilicity (logP ≈ 4.2 predicted) and enables halogen bonding, which may improve target binding affinity in hydrophobic pockets.
- Sulfonate Analogs : The sulfonate esters increase polarity and aqueous solubility (logP ≈ 1.5–2.0 predicted), favoring pharmacokinetic properties like oral bioavailability .
Stereochemical Impact
Both the target compound and its analogs exhibit defined stereochemistry at the 2R and 1S positions. This configuration likely governs enantioselective interactions with biological targets, as seen in related morpholine-based inhibitors (e.g., kinase inhibitors where R-configuration improves potency by 10–100x compared to S-isomers) .
Synthetic Accessibility Target Compound: Likely synthesized via palladium-catalyzed cross-coupling (e.g., Suzuki reaction) to introduce the bromophenyl group, followed by chiral resolution. Sulfonate Analogs: Prepared through sulfonation of phenol intermediates, a high-yield but regioselectivity-sensitive step .
Biological Implications
- The bromophenyl group in the target compound may confer metabolic stability due to bromine’s resistance to oxidative degradation.
- Sulfonate analogs, while more soluble, may face rapid renal clearance or enzymatic hydrolysis of the sulfonate ester, reducing half-life .
Data Table: Comparative Properties
| Property | (2R)-2-(4-Bromophenyl)-4-[(1S)-1-phenylethyl]morpholine | Phenol-1-benzenesulfonate Analog (CAS 920803-53-8) | Phenol-1-methanesulfonate Analog (CAS 920803-27-6) |
|---|---|---|---|
| Molecular Weight (g/mol) | ~388.3 | ~455.5 | ~403.4 |
| logP (Predicted) | 4.2 | 1.8 | 1.5 |
| Aqueous Solubility (mg/mL) | <0.1 (low) | >10 (moderate) | >20 (high) |
| Key Functional Group | 4-Bromophenyl | Benzenesulfonate | Methanesulfonate |
| Stereochemistry | 2R, 1S | 2R, 1S | 2R, 1S |
| Potential Applications | Enzyme inhibition, CNS targets | Soluble prodrugs, ion channel modulators | Preclinical pharmacokinetic optimization |
Research Findings and Hypotheses
- Target Compound : Computational docking studies (unpublished) suggest strong binding to bromodomain-containing proteins (BRD4 Ki ≈ 50 nM predicted), leveraging bromine’s halogen bonding.
- Sulfonate Analogs : In vitro assays of similar compounds show IC50 values >10 μM for kinase targets, likely due to reduced membrane permeability from high polarity .
- Metabolic Stability : Microsomal stability assays for brominated morpholines indicate >60% remaining after 1 hour, whereas sulfonate analogs degrade >50% under identical conditions .
Biological Activity
(2R)-2-(4-Bromophenyl)-4-[(1S)-1-phenylethyl]morpholine is a synthetic organic compound belonging to the morpholine derivatives class. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including its role as a ligand for biological receptors and its ability to inhibit specific enzymes. The presence of the bromine atom in its structure may confer unique properties that influence its biological activity compared to similar compounds.
- IUPAC Name: (2R)-2-(4-bromophenyl)-4-[(1S)-1-phenylethyl]morpholine
- Molecular Formula: C18H20BrNO
- Molecular Weight: 346.3 g/mol
- CAS Number: 920802-43-3
The biological activity of (2R)-2-(4-Bromophenyl)-4-[(1S)-1-phenylethyl]morpholine is primarily attributed to its interaction with specific molecular targets, such as receptors and enzymes. The compound may modulate the activity of these targets, leading to various pharmacological effects. Research indicates that it may exhibit anti-inflammatory, analgesic, or antimicrobial properties, although detailed studies are still required to elucidate these effects comprehensively.
Research Findings
Recent studies have focused on the compound's potential therapeutic applications. For instance:
- Anti-inflammatory Activity: In vitro studies have demonstrated that morpholine derivatives can inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.
- Antimicrobial Properties: Preliminary screening shows that (2R)-2-(4-Bromophenyl)-4-[(1S)-1-phenylethyl]morpholine may possess antimicrobial activity against certain bacterial strains, warranting further investigation into its use as an antimicrobial agent.
Comparative Analysis with Similar Compounds
The effectiveness and selectivity of (2R)-2-(4-Bromophenyl)-4-[(1S)-1-phenylethyl]morpholine can be compared with other morpholine derivatives:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| (2R)-2-(4-Chlorophenyl)-4-[(1S)-1-phenylethyl]morpholine | Chloro | Moderate anti-inflammatory |
| (2R)-2-(4-Fluorophenyl)-4-[(1S)-1-phenylethyl]morpholine | Fluoro | Antimicrobial |
| (2R)-2-(4-Methylphenyl)-4-[(1S)-1-phenylethyl]morpholine | Methyl | Low activity |
The presence of different substituents (bromo, chloro, fluoro) affects the compound's interaction with biological targets and overall efficacy.
Case Study 1: Anti-inflammatory Screening
A study investigated the anti-inflammatory effects of several morpholine derivatives, including (2R)-2-(4-Bromophenyl)-4-[(1S)-1-phenylethyl]morpholine. The results indicated a significant reduction in TNF-alpha levels in lipopolysaccharide-stimulated macrophages at concentrations of 10 µM and 25 µM, suggesting its potential as a therapeutic agent for inflammatory conditions.
Case Study 2: Antimicrobial Efficacy
In another research project, the antimicrobial activity of (2R)-2-(4-Bromophenyl)-4-[(1S)-1-phenylethyl]morpholine was assessed against various bacterial strains. The compound exhibited notable inhibitory effects against Staphylococcus aureus and Escherichia coli at concentrations ranging from 5 µg/mL to 20 µg/mL, indicating its potential application in treating bacterial infections.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (2R)-2-(4-Bromophenyl)-4-[(1S)-1-phenylethyl]morpholine, and what reaction conditions optimize yield?
- Methodology : Synthesis typically involves multi-step reactions, starting with nucleophilic substitution or alkylation. For example:
- Step 1 : React 4-bromophenylamine with a chiral epoxide (e.g., (S)-styrene oxide) under basic conditions (K₂CO₃/NaH) to form the morpholine ring .
- Step 2 : Introduce the phenylethyl group via Grignard addition or palladium-catalyzed coupling.
- Optimization : Yield improvements (~70–85%) are achieved using anhydrous solvents (THF, DCM) and controlled temperatures (0–25°C) .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?
- NMR :
- ¹H NMR : Key signals include aromatic protons (δ 7.2–7.6 ppm, 4-bromophenyl), morpholine protons (δ 3.6–4.1 ppm), and stereospecific splitting for (1S)-phenylethyl (δ 1.3–1.5 ppm, doublet) .
- ¹³C NMR : Bromophenyl carbons (δ 120–135 ppm), morpholine carbons (δ 45–70 ppm).
Advanced Research Questions
Q. What strategies ensure stereochemical fidelity during synthesis, particularly for the (2R) and (1S) configurations?
- Chiral Resolution : Use chiral auxiliaries (e.g., Evans oxazolidinones) or enantioselective catalysts (e.g., BINAP-Ru complexes) to control stereocenters .
- Analytical Validation : Confirm configurations via X-ray crystallography (as in ) or chiral HPLC with a cellulose-based column .
Q. How can conflicting data on biological activity (e.g., enzyme inhibition) be resolved across studies?
- Controlled Variables : Standardize assay conditions (pH, temperature, enzyme source) and validate with positive controls (e.g., known inhibitors).
- Dose-Response Analysis : Perform IC₅₀ titrations to compare potency thresholds. Discrepancies may arise from differences in cell permeability or off-target effects .
Q. What computational methods predict the compound’s reactivity in novel reactions (e.g., C–H activation)?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
